molecular formula C12H11NO B13438639 1-(3-Methylisoquinolin-5-yl)ethan-1-one

1-(3-Methylisoquinolin-5-yl)ethan-1-one

Cat. No.: B13438639
M. Wt: 185.22 g/mol
InChI Key: GNXZMIZBWFQDTR-UHFFFAOYSA-N
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Description

1-(3-Methylisoquinolin-5-yl)ethan-1-one is a chemical compound with the molecular formula C12H11NO It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylisoquinolin-5-yl)ethan-1-one typically involves the reaction of 3-methylisoquinoline with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylisoquinolin-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

1-(3-Methylisoquinolin-5-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylisoquinolin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • 1-(1-Methylisoquinolin-5-yl)ethan-1-one
  • 1-(3-Methylisoquinolin-5-yl)ethan-1-ol

Comparison: 1-(3-Methylisoquinolin-5-yl)ethan-1-one is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(3-methylisoquinolin-5-yl)ethanone

InChI

InChI=1S/C12H11NO/c1-8-6-12-10(7-13-8)4-3-5-11(12)9(2)14/h3-7H,1-2H3

InChI Key

GNXZMIZBWFQDTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2C(=O)C)C=N1

Origin of Product

United States

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